molecular formula C34H16F18IrN4P B13904488 [5,5'-Bis-trifluoromethyl]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate

[5,5'-Bis-trifluoromethyl]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate

Cat. No.: B13904488
M. Wt: 1045.7 g/mol
InChI Key: YAONBOFRQWVDGS-UHFFFAOYSA-N
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Description

[5,5’-Bis-trifluoromethyl]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate is a complex organometallic compound with the molecular formula C₃₄H₁₆F₁₈IrN₄P.

Preparation Methods

The synthesis of [5,5’-Bis-trifluoromethyl]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate involves multiple steps, including the preparation of intermediate compounds and the final complexation with iridium. The reaction conditions typically require an inert atmosphere, controlled temperature, and specific solvents to ensure the purity and yield of the final product . Industrial production methods may involve scaling up these laboratory procedures while maintaining stringent quality control measures.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

[5,5’-Bis-trifluoromethyl]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate has several scientific research applications:

Mechanism of Action

The mechanism by which [5,5’-Bis-trifluoromethyl]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound can form coordination complexes with these biomolecules, leading to changes in their structure and function. This interaction is mediated through the iridium center, which can undergo redox reactions and ligand exchange processes .

Comparison with Similar Compounds

Compared to other iridium complexes, [5,5’-Bis-trifluoromethyl]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate is unique due to its trifluoromethyl and difluoropyridinyl substituents, which enhance its stability and reactivity. Similar compounds include:

Properties

Molecular Formula

C34H16F18IrN4P

Molecular Weight

1045.7 g/mol

IUPAC Name

2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate

InChI

InChI=1S/C12H6F6N2.2C11H5F3N.F6P.Ir/c13-11(14,15)7-1-3-9(19-5-7)10-4-2-8(6-20-10)12(16,17)18;2*12-7-1-3-9(10(14)5-7)11-4-2-8(13)6-15-11;1-7(2,3,4,5)6;/h1-6H;2*1-2,4-6H;;/q;3*-1;+3

InChI Key

YAONBOFRQWVDGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3]

Origin of Product

United States

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